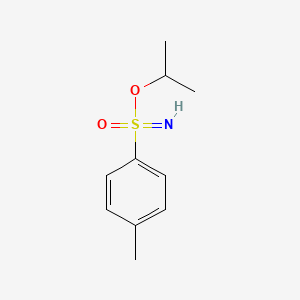![molecular formula C22H24F2O B14256295 1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene CAS No. 321395-36-2](/img/structure/B14256295.png)
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene is an organic compound with a complex structure that includes a phenyl ring, a cyclohexyl group, and ethoxy and difluorobenzene substituents
Preparation Methods
The synthesis of 1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl ring: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the ethoxy group: This can be done through an etherification reaction using an appropriate alcohol and acid catalyst.
Incorporation of the difluorobenzene moiety: This step may involve a halogenation reaction followed by a substitution reaction to introduce the fluorine atoms.
Industrial production methods for this compound would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers or liquid crystals, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological system.
Comparison with Similar Compounds
1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-[4-(4-Hexylcyclohexyl)phenyl]ethanone: This compound has a similar cyclohexyl and phenyl structure but lacks the ethoxy and difluorobenzene substituents.
4-Methyl-4-phenyl-2-cyclohexen-1-one: This compound has a cyclohexenone structure with a phenyl group but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
321395-36-2 |
|---|---|
Molecular Formula |
C22H24F2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-(4-ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C22H24F2O/c1-3-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-14-20(25-4-2)22(24)21(19)23/h3,9-16H,1,4-8H2,2H3 |
InChI Key |
VIZPGEFPPOILLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)C3CCC(CC3)C=C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


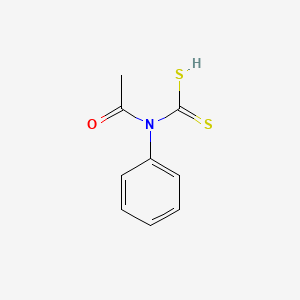

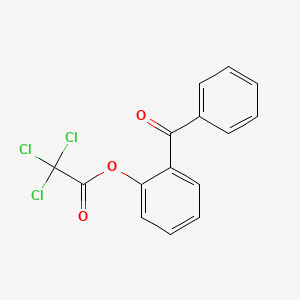
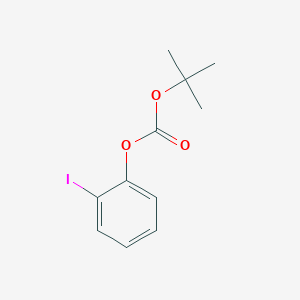
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
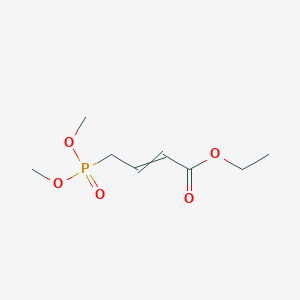
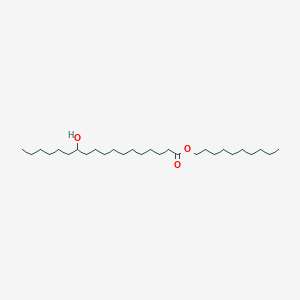
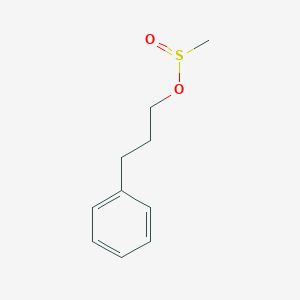
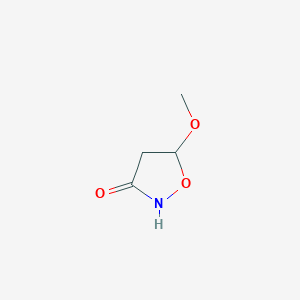
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
